4-(Difluoromethyl)-1,2-dimethoxybenzene
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H10F2O2 |
|---|---|
Molecular Weight |
188.17 g/mol |
IUPAC Name |
4-(difluoromethyl)-1,2-dimethoxybenzene |
InChI |
InChI=1S/C9H10F2O2/c1-12-7-4-3-6(9(10)11)5-8(7)13-2/h3-5,9H,1-2H3 |
InChI Key |
FTBTWXUOHJOJEG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)F)OC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Difluoromethyl 1,2 Dimethoxybenzene and Its Congeners
Direct Difluoromethylation Strategies for Aromatic Systems
Direct C(sp²)–H difluoromethylation of 1,2-dimethoxybenzene (B1683551) (veratrole) presents an atom-economical approach to the target molecule. Various strategies have been developed to achieve this transformation, each with its own set of advantages and limitations.
Transition Metal-Catalyzed C(sp²)–CF2H Bond Formation (e.g., Copper-, Palladium-, Nickel-catalyzed approaches)
Transition metal catalysis offers powerful tools for the formation of carbon-fluorine bonds. While specific examples for the direct C-H difluoromethylation of 1,2-dimethoxybenzene are not extensively documented, general methodologies for electron-rich arenes are applicable.
Copper-catalyzed approaches often involve the use of a difluoromethyl source and a copper catalyst to facilitate the C-H functionalization. These reactions can proceed via radical pathways, where a difluoromethyl radical is generated and then adds to the aromatic ring. For instance, copper-mediated C−H oxidative difluoromethylation of heterocycles has been achieved with TMSCF₂H (difluoromethyltrimethylsilane). nih.gov
Palladium-catalyzed methods have also been developed for the difluoromethylation of aromatic C-H bonds, although they often require directing groups to achieve high regioselectivity. For electron-rich systems like 1,2-dimethoxybenzene, achieving selectivity can be challenging. Research in this area is ongoing to develop more general and selective palladium-catalyzed C-H difluoromethylation reactions.
Nickel-catalyzed cross-coupling reactions have proven effective for the difluoromethylation of (hetero)aryl chlorides and bromides using reagents like chlorodifluoromethane (B1668795) (ClCF₂H). unimi.itresearchgate.net These reactions typically proceed through a radical pathway and are tolerant of a broad range of functional groups. While these methods rely on pre-halogenated starting materials, they represent a valuable strategy for introducing the difluoromethyl group.
| Catalyst System | Difluoromethylating Agent | Substrate Scope | Mechanistic Pathway |
| Copper-based | TMSCF₂H | Electron-rich heterocycles | Oxidative C-H functionalization |
| Palladium-based | Various | Often requires directing groups | C-H activation |
| Nickel-based | ClCF₂H | (Hetero)aryl chlorides/bromides | Radical cross-coupling |
Reagent-Based Difluoromethylation via Carbenes and Sulfonium Salts
Difluorocarbene (:CF₂) , generated from various precursors, is a reactive intermediate that can insert into C-H bonds, although this is less common for aromatic C-H bonds compared to X-H bonds (X = O, N, S). The high reactivity of difluorocarbene can lead to challenges in controlling selectivity.
S-(Difluoromethyl)sulfonium salts have emerged as effective electrophilic difluoromethylating reagents. These bench-stable salts can react with nucleophiles to transfer the CF₂H group. While their primary application is in the difluoromethylation of heteroatoms, their potential for C-H functionalization of electron-rich arenes is an area of active research.
Radical-Mediated Approaches to C(sp²)–CF2H Construction
Radical difluoromethylation is a prominent strategy for functionalizing aromatic rings. A variety of precursors can generate the difluoromethyl radical (•CF₂H), which can then add to the aromatic system. researchgate.netresearchgate.net For electron-rich arenes like 1,2-dimethoxybenzene, the nucleophilic character of the •CF₂H radical can sometimes lead to challenges in regioselectivity. However, photoredox catalysis has provided mild and efficient ways to generate •CF₂H radicals from precursors like sodium difluoromethanesulfinate (CF₂HSO₂Na), enabling the direct C-H difluoromethylation of various heterocycles under visible light irradiation. nih.gov
| Radical Precursor | Initiation Method | Key Features |
| CF₂HSO₂Na | Photoredox catalysis | Mild conditions, broad applicability for heterocycles |
| TMSCF₂H | Silver-mediation | Enables various radical difluoromethylation reactions |
| PhSO₂CF₂H | Visible light | Desulfonylalkylation to generate difluoroalkyl radicals |
Electrophilic and Nucleophilic Difluoromethylation Protocols
Electrophilic difluoromethylation of arenes can be achieved using reagents like those developed by Yagupolskii and Umemoto, which act as sources of "CF₂H⁺". nih.gov These reactions typically require highly activated aromatic substrates, and the strong electron-donating methoxy (B1213986) groups in 1,2-dimethoxybenzene could potentially facilitate such a transformation.
Nucleophilic difluoromethylation involves the reaction of an aryl halide or a related electrophile with a nucleophilic "CF₂H⁻" source. This approach would require the preparation of a halogenated derivative of 1,2-dimethoxybenzene. Reagents like TMSCF₂H can act as a precursor to the difluoromethyl anion upon activation with a suitable fluoride (B91410) source or base. researchgate.netucl.ac.uk Enantioselective nucleophilic difluoromethylation of aromatic aldehydes has also been reported using chiral catalysts. nih.gov
Precursor Synthesis and Strategic Functionalization of 1,2-Dimethoxybenzene Scaffolds
An alternative to direct C-H functionalization is the synthesis of a suitably functionalized 1,2-dimethoxybenzene intermediate that can then be converted to the desired difluoromethylated product.
Synthesis of Key 1,2-Dimethoxybenzene Intermediates for Difluoromethylation (e.g., from 4-(chloromethyl)-1,2-dimethoxybenzene)
A key and readily accessible intermediate is 4-(chloromethyl)-1,2-dimethoxybenzene. This compound can be synthesized from 1,2-dimethoxybenzene through chloromethylation. While the direct conversion of the chloromethyl group to a difluoromethyl group is a challenging transformation, this intermediate serves as a versatile handle for introducing other functionalities that could subsequently be transformed into the CF₂H group. For example, the chloromethyl group could be converted to an aldehyde, which could then potentially undergo deoxofluorination, although this method often requires harsh reagents. Further research is needed to develop efficient methods for the direct conversion of the benzylic chloride to the difluoromethyl group in this specific system.
Directed Aromatic Functionalization for Site-Selective Difluoromethylation
Site-selective functionalization is paramount in complex molecule synthesis to avoid the formation of isomeric mixtures. For electron-rich aromatic compounds like 1,2-dimethoxybenzene, traditional electrophilic substitution often yields a mixture of ortho- and para-isomers. Directed aromatic functionalization strategies provide a powerful solution to achieve high regioselectivity.
One of the most effective strategies for achieving site-selective C-H functionalization is Directed ortho-Metalation (DoM) . wikipedia.orgbaranlab.org This method utilizes a directing metalation group (DMG) on the aromatic ring, which coordinates to an organolithium reagent (typically an alkyllithium like n-BuLi or s-BuLi). This coordination facilitates the deprotonation of the proximal C-H bond at the ortho position, creating a highly reactive aryllithium intermediate. wikipedia.org
In the case of 1,2-dimethoxybenzene (veratrole), the methoxy groups (-OCH₃) are effective DMGs. wikipedia.org The Lewis basic oxygen atom of a methoxy group can chelate the lithium cation of the alkyllithium base. This interaction increases the kinetic acidity of the adjacent ortho protons (at the C3 and C6 positions), leading to regioselective deprotonation and the formation of a lithiated intermediate. This intermediate can then be trapped by a suitable electrophilic difluoromethylating agent to install the -CF₂H group specifically at the ortho position relative to one of the methoxy groups. Given the symmetry of the starting material, this would lead to 3-(difluoromethyl)-1,2-dimethoxybenzene. To obtain the 4-substituted isomer, a starting material with a different substitution pattern or a multi-step synthetic route would be necessary, often involving initial functionalization guided by DoM followed by subsequent manipulations.
The general process for DoM is illustrated below:
Table 1: General Scheme for Directed ortho-Metalation (DoM)| Step | Description | General Reaction |
|---|---|---|
| 1. Coordination | The directing metalation group (DMG) on the arene coordinates with the alkyllithium reagent. | Ar-DMG + R-Li → [Ar-DMG---Li-R] |
| 2. Deprotonation | The alkyllithium base abstracts a proton from the ortho position to form an aryllithium intermediate. | [Ar-DMG---Li-R] → Ar(Li)-DMG + R-H |
| 3. Electrophilic Quench | The aryllithium species reacts with an electrophile (E⁺), such as a difluoromethyl source. | Ar(Li)-DMG + 'E⁺' → Ar(E)-DMG + Li-X |
Mechanistic Investigations of Difluoromethylation Reactions
Understanding the reaction mechanisms is crucial for optimizing reaction conditions and expanding the substrate scope. The difluoromethylation of aromatic compounds can proceed through several distinct pathways, largely dependent on the reagents and conditions employed.
Proposed Reaction Pathways and Intermediates
For the synthesis of compounds like 4-(difluoromethyl)-1,2-dimethoxybenzene, several mechanistic pathways have been proposed, primarily involving radical, organometallic, or photocatalytic intermediates.
Radical Addition Pathway : A common and versatile approach involves the generation of a difluoromethyl radical (•CF₂H). rsc.org This highly reactive species can be generated from various precursors, such as sodium difluoromethanesulfinate (NaSO₂CF₂H) or zinc difluoromethanesulfinate (Zn(SO₂CF₂H)₂), often initiated by an oxidant or through photoredox catalysis. nih.govmdpi.comnih.gov The nucleophilic •CF₂H radical then adds to the electron-deficient position of an aromatic ring or, in photocatalytic systems, can add to electron-rich arenes. The resulting radical intermediate is then oxidized and deprotonated to afford the final aromatic product.
Photocatalytic Cycle : In visible-light-mediated reactions, a photocatalyst (PC) absorbs light and enters an excited state (PC*). mdpi.comnih.gov This excited state can engage in a single-electron transfer (SET) with a difluoromethyl precursor to generate the •CF₂H radical. The radical adds to the aromatic substrate, and the catalytic cycle is closed by a subsequent oxidation or reduction step, often involving a terminal oxidant like molecular oxygen. nih.govnih.gov Key intermediates in this pathway include the excited photocatalyst, the radical cation/anion of the catalyst, and the radical adduct of the arene. nih.govmdpi.com
Organometallic Cross-Coupling Pathway : Transition metal-catalyzed reactions, particularly those using palladium, often proceed through a catalytic cycle involving organometallic intermediates. mdpi.com A typical cycle may involve:
Oxidative Addition : A Pd(0) catalyst reacts with an aryl halide or triflate.
Transmetalation : A difluoromethyl group is transferred from a reagent (e.g., a zinc or copper difluoromethyl complex) to the palladium center.
Reductive Elimination : The aryl and difluoromethyl groups couple, releasing the final product and regenerating the Pd(0) catalyst. Intermediates in this process are organopalladium species in various oxidation states (e.g., Pd(II), Pd(IV)). mdpi.com
Directed ortho-Metalation (DoM) Pathway : As described in section 2.2.2, this pathway is distinct in that it proceeds through a discrete aryllithium intermediate. wikipedia.orgorganic-chemistry.org The key intermediate is the ortho-lithiated arene, which is a potent nucleophile that reacts with an electrophilic source of the difluoromethyl group.
Influence of Catalysts, Ligands, and Additives on Mechanism
The specific components of a reaction mixture profoundly influence which mechanistic pathway is favored and determine the reaction's efficiency and selectivity.
Catalysts :
Photocatalysts : In photoredox reactions, the choice of catalyst (e.g., Rose Bengal, Eosin Y, iridium or ruthenium complexes) is critical. mdpi.comnih.gov Their redox potentials must be suitable to interact with the chosen difluoromethyl precursor and complete the catalytic cycle. Covalent Organic Frameworks (COFs) with dual-active centers have also been developed as heterogeneous photocatalysts that enhance charge separation and improve catalytic performance. nih.gov
Transition Metal Catalysts : Palladium is a workhorse for cross-coupling reactions. The choice of palladium precursor and its oxidation state can influence the initiation of the catalytic cycle. Other metals, such as copper and iron, are also used to catalyze difluoromethylation, often proceeding through their own characteristic organometallic cycles and intermediates. rsc.org
Additives :
Bases : Bases are frequently required in both metal-catalyzed and DoM reactions. In cross-coupling, they can facilitate the regeneration of the active catalyst or participate in the deprotonation of intermediates. In DoM, strong, non-nucleophilic bases like lithium amides (e.g., LDA, LiTMP) or alkyllithiums are the primary reagents that effect the C-H activation. uwindsor.ca
Oxidants/Reductants : In radical pathways, chemical oxidants (e.g., K₂S₂O₈, tert-butyl hydroperoxide) can be used to initiate the formation of the •CF₂H radical from its precursor. rsc.org
Coordinating Additives : In DoM, additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) can break up the aggregates of alkyllithium reagents, increasing their basicity and reactivity. baranlab.org
The interplay of these components is summarized in the following table for a representative photocatalytic system.
Table 2: Influence of Components in a Typical Photocatalytic Difluoromethylation
| Component | Role in Mechanism | Example |
|---|---|---|
| Photocatalyst | Absorbs light, initiates SET to generate radical species. | Rose Bengal |
| CF₂H Source | Precursor that releases the •CF₂H radical upon SET. | NaSO₂CF₂H |
| Solvent | Solubilizes reactants and can influence catalyst stability and reaction rate. | DMSO |
| Light Source | Provides energy to excite the photocatalyst. | Green LEDs, Sunlight |
| Oxidant | Often acts as the terminal electron acceptor to close the catalytic cycle. | O₂ (from air) |
Chemical Reactivity and Derivatization of the 4 Difluoromethyl 1,2 Dimethoxybenzene Core
Transformations Involving the Difluoromethyl Group
The difluoromethyl group, while often considered a stable bioisostere for hydroxyl or thiol groups, possesses its own distinct reactivity that allows for further functionalization.
Recent advancements in synthetic chemistry have demonstrated that the C-H bond of the difluoromethyl group on an aromatic ring can be activated to undergo further reactions. One notable transformation involves the deprotonation of the aryl-CF2H group to generate a difluoroalkyl carbanion. This nucleophilic species can then react with a range of electrophiles to create new carbon-carbon or carbon-heteroatom bonds at the difluoromethyl position. For instance, the combination of a strong Brønsted superbase and a mild Lewis acid can facilitate the deprotonation of Ar-CF2H compounds, allowing the resulting Ar-CF2- anion to be trapped by various electrophiles. cornell.edu This strategy transforms the typically inert difluoromethyl group into a versatile synthetic handle for introducing further molecular complexity.
While direct conversion of the -CF2H group into other functionalities on 4-(difluoromethyl)-1,2-dimethoxybenzene has not been specifically reported, analogous transformations on other aryl-CF2H systems suggest potential pathways. For example, oxidative C-H activation of a benzylic C-H bond is a known strategy. rsc.org
A summary of potential transformations at the difluoromethyl group, based on analogous systems, is presented in the table below.
| Transformation | Reagents/Conditions | Product Type |
| Deprotonation and Alkylation | Brønsted superbase, Lewis acid, Alkyl halide | Ar-CF2-Alkyl |
| Deprotonation and Aldol Addition | Brønsted superbase, Lewis acid, Aldehyde/Ketone | Ar-CF2-C(OH)R2 |
| Deprotonation and Acylation | Brønsted superbase, Lewis acid, Acyl chloride | Ar-CF2-C(O)R |
This table is illustrative of potential reactions based on the known reactivity of the aryl-CF2H group.
The difluoromethyl group is recognized for its ability to participate in non-covalent interactions, a feature that is critical in medicinal chemistry for modulating drug-target binding. The polarized C-H bond in the –CF2H moiety allows it to act as a hydrogen bond donor. This capability makes the difluoromethyl group a lipophilic bioisostere of functional groups like hydroxyl (-OH) and thiol (-SH), which are also hydrogen bond donors. mdpi.com
In the context of this compound, the hydrogen-bond donating capacity of the difluoromethyl group could influence its solid-state packing, solubility, and interactions with biological macromolecules. The strength of this hydrogen bonding is influenced by the electronic environment of the aromatic ring. The electron-donating methoxy (B1213986) groups on the veratrole core would slightly increase the electron density on the ring, which could subtly modulate the acidity of the C-H bond in the difluoromethyl group and, consequently, its hydrogen bonding strength.
Aromatic Ring Reactivity and Substituent Effects
The reactivity of the benzene (B151609) ring in this compound is significantly influenced by the directing and activating or deactivating effects of its substituents. The two methoxy groups are strong electron-donating groups, activating the ring towards electrophilic attack and directing incoming electrophiles to the ortho and para positions relative to themselves. Conversely, the difluoromethyl group is an electron-withdrawing group, which deactivates the ring towards electrophilic substitution and directs incoming groups to the meta position.
In this compound, the powerful activating and ortho, para-directing effects of the two methoxy groups are expected to dominate over the deactivating and meta-directing effect of the difluoromethyl group. The positions ortho to the methoxy groups are C-3 and C-6. The C-4 position is already substituted by the difluoromethyl group, and the C-5 position is para to the C-2 methoxy group and meta to the C-1 methoxy group.
Therefore, electrophilic aromatic substitution is most likely to occur at the positions most activated by the methoxy groups and not sterically hindered. The C-5 position is a probable site for substitution, being para to one methoxy group and ortho to the other, while also being meta to the deactivating difluoromethyl group. The C-3 and C-6 positions are also activated, but may experience some steric hindrance.
Predicted Order of Reactivity for Electrophilic Aromatic Substitution: C-5 > C-6 > C-3
| Position | Relation to -OCH3 at C1 | Relation to -OCH3 at C2 | Relation to -CF2H at C4 | Predicted Reactivity |
| C-3 | ortho | meta | Favorable | |
| C-5 | para | ortho | meta | Most Favorable |
| C-6 | para | ortho | Favorable (potential steric hindrance) |
Nucleophilic aromatic substitution (SNA) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group on the aromatic ring. researchgate.net The difluoromethyl group is electron-withdrawing, but not as strongly as a nitro group, for example. In this compound, the presence of the two electron-donating methoxy groups further disfavors nucleophilic aromatic substitution by increasing the electron density of the ring.
For a nucleophilic aromatic substitution to occur on this core, a good leaving group (e.g., a halogen) would need to be introduced onto the ring, and even then, the reaction would likely require harsh conditions due to the presence of the activating methoxy groups. A hypothetical 5-halo-4-(difluoromethyl)-1,2-dimethoxybenzene might undergo nucleophilic substitution, with the difluoromethyl group at the para position providing some activation.
Cross-coupling reactions, particularly those catalyzed by palladium, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For this compound to participate in such reactions, it would typically first need to be functionalized with a halide or a triflate to act as the electrophilic partner.
For instance, if a halogen (e.g., bromine or iodine) were introduced at the C-5 or C-6 position through electrophilic halogenation, the resulting halo-derivative could undergo a variety of palladium-catalyzed cross-coupling reactions. Examples of such reactions that would be applicable include:
Suzuki Coupling: Reaction with an organoboron reagent (e.g., an arylboronic acid) to form a biaryl linkage.
Heck Coupling: Reaction with an alkene to form a substituted alkene.
Buchwald-Hartwig Amination: Reaction with an amine to form an arylamine.
Sonogashira Coupling: Reaction with a terminal alkyne to form an arylalkyne.
The success of these reactions would depend on the specific catalyst system and reaction conditions employed. The presence of the difluoromethyl and methoxy groups would influence the electronic properties of the aryl halide, which can affect the rate and efficiency of the cross-coupling reaction.
| Cross-Coupling Reaction | Coupling Partner | Resulting Bond |
| Suzuki | R-B(OH)2 | C-C (Aryl-Aryl) |
| Heck | Alkene | C-C (Aryl-Vinyl) |
| Buchwald-Hartwig | R2NH | C-N |
| Sonogashira | Terminal Alkyne | C-C (Aryl-Alkynyl) |
Synthesis of Related Difluoromethylated Derivatives and Analogues
The synthesis of derivatives and analogues of this compound involves leveraging the existing core structure to introduce new functional groups or creating structurally similar compounds through various synthetic methodologies. The reactivity of the this compound core is largely governed by the electronic effects of its substituents. The two methoxy groups are strong activating groups and are ortho-, para- directing for electrophilic aromatic substitution. Conversely, the difluoromethyl group is a moderately deactivating group and is meta- directing. The interplay of these directing effects dictates the regioselectivity of substitution reactions on the aromatic ring.
Given the strong activating nature of the two methoxy groups, electrophilic substitution is expected to be a primary pathway for derivatization. Reactions such as formylation, acylation, nitration, and halogenation are plausible synthetic routes to introduce further functionality onto the benzene ring.
One notable example of a reaction suitable for electron-rich aromatic compounds is the Vilsmeier-Haack reaction, which introduces a formyl group (-CHO) onto the ring. cambridge.orgorganic-chemistry.orgjk-sci.comchemistrysteps.comwikipedia.org This reaction utilizes a substituted formamide (B127407) (like N,N-dimethylformamide, DMF) and phosphorus oxychloride to generate an electrophilic Vilsmeier reagent. chemistrysteps.comwikipedia.org For this compound, the Vilsmeier-Haack reaction would likely lead to formylation at the position ortho to one of the methoxy groups and meta to the difluoromethyl group, due to the powerful directing effect of the methoxy substituents.
While direct derivatization of this compound is a key strategy, the synthesis of related analogues often involves the introduction of the difluoromethyl or difluoromethoxy group at a different stage of the synthetic sequence. For instance, in the synthesis of 2-difluoromethoxy-substituted estratriene derivatives, the difluoromethoxy group is introduced by the reaction of a hydroxyl group with diethyl (bromodifluoromethyl)phosphonate and potassium hydroxide. nih.gov This highlights a common strategy where a precursor with a hydroxyl group is used to generate the corresponding difluoromethoxy analogue.
The synthesis of other difluoromethylated aromatic and heterocyclic analogues has been explored through various methods. These include radical cyclization reactions to produce difluoromethylated polycyclic imidazoles beilstein-journals.org and the synthesis of difluoromethyl-substituted pyrazoles. researchgate.net These examples, while not direct derivatives of this compound, showcase the broader synthetic toolbox available for creating diverse structures containing the difluoromethyl moiety.
Below is a table summarizing plausible synthetic transformations for the derivatization of the this compound core and the synthesis of related analogues, based on established chemical principles and related literature findings.
Table 1: Plausible Synthetic Routes to Derivatives and Analogues of this compound
| Reaction Type | Reagents and Conditions | Expected Product(s) | Rationale/Comments |
|---|---|---|---|
| Vilsmeier-Haack Formylation | DMF, POCl₃, then H₂O | 2-(Difluoromethyl)-4,5-dimethoxybenzaldehyde | The strong activating and ortho-, para- directing effects of the two methoxy groups would favor electrophilic attack at the C-6 position. cambridge.orgorganic-chemistry.orgjk-sci.comchemistrysteps.comwikipedia.org |
| Friedel-Crafts Acylation | Acyl chloride (e.g., CH₃COCl), Lewis acid (e.g., AlCl₃) | 1-(2-(Difluoromethyl)-4,5-dimethoxyphenyl)ethan-1-one | Similar to formylation, acylation is expected to occur at the position most activated by the methoxy groups. |
| Nitration | HNO₃, H₂SO₄ | 1-(Difluoromethyl)-4,5-dimethoxy-2-nitrobenzene | Nitration would also be directed by the methoxy groups to the available ortho position. |
| Halogenation | Br₂, FeBr₃ or Cl₂, FeCl₃ | 1-Bromo-4-(difluoromethyl)-2,3-dimethoxybenzene | Halogenation is another electrophilic aromatic substitution directed by the methoxy groups. |
| Difluoromethylation of Phenolic Precursor | Diethyl (bromodifluoromethyl)phosphonate, KOH | Aromatic-OCF₂H | Synthesis of a difluoromethoxy analogue from a corresponding hydroxy-substituted precursor. nih.gov |
| Radical Difluoromethylation | CF₂HCOOH, PIDA, visible light | Difluoromethylated heterocyclic analogues | Demonstrates a method for incorporating the CF₂H group in the synthesis of more complex analogues. beilstein-journals.org |
The synthesis of these derivatives and analogues provides a platform for exploring the structure-activity relationships of compounds containing the difluoromethyl-dimethoxybenzene scaffold.
Applications in Advanced Organic Synthesis and Materials Science
Utility as a Synthon for Fluorinated Building Blocks in Complex Molecule Synthesis
In organic synthesis, a synthon is a conceptual unit used to assist in the design of a synthetic route. Fluorinated building blocks are molecular scaffolds that incorporate fluorine atoms and are used to construct more complex molecules with tailored properties. rsc.org The strategic placement of fluorine can enhance metabolic stability, binding affinity, and lipophilicity in drug candidates. nih.gov
4-(Difluoromethyl)-1,2-dimethoxybenzene serves as a valuable fluorinated building block. Its structure combines the influential difluoromethyl group with a dimethoxy-substituted benzene (B151609) ring, also known as a veratrole moiety. This combination offers multiple sites for functionalization, allowing chemists to incorporate the difluoromethylveratrole fragment into larger, more intricate molecular architectures. While specific, complex syntheses originating directly from this compound are not extensively detailed in publicly available literature, its potential is rooted in the established reactivity of its constituent parts. The electron-rich aromatic ring is amenable to electrophilic substitution, while the benzylic protons of the difluoromethyl group could potentially be involved in reactions under specific conditions.
Table 1: Key Attributes of this compound as a Synthon
| Feature | Description | Potential Synthetic Advantage |
|---|---|---|
| Difluoromethyl Group | A lipophilic, hydrogen-bond-donating moiety. | Can act as a bioisostere for hydroxyl (–OH) or thiol (–SH) groups in medicinal chemistry. nih.govnih.gov |
| Dimethoxybenzene Core | An electron-rich aromatic system. | Activates the ring towards electrophilic aromatic substitution, allowing for further functionalization. |
| Orth-Dimethoxy Pattern | Provides sites for potential chelation with metal catalysts. | Can direct metallation or coupling reactions to specific positions on the aromatic ring. |
Precursor for Structurally Diverse Fluorinated Molecular Architectures
The chemical scaffold of this compound is a logical starting point for the synthesis of more complex fluorinated structures, such as fluoroalkenyl arenes and fluorinated heterocycles, which are prominent in medicinal and materials chemistry. nih.govbeilstein-journals.org
Fluoroalkenyl Arenes: Fluoroalkenyl arenes, particularly gem-difluoroalkenyl arenes (containing a C=CF₂ group), are important structural motifs that can act as irreversible enzyme inhibitors and are bioisosteres of carbonyl or amide groups. rsc.org A closely related analogue, 4-(2,2-Difluorovinyl)-1,2-dimethoxybenzene , has been synthesized. nih.gov The established synthesis for this compound starts from 3,4-dimethoxybenzaldehyde, proceeding through a Wittig-type reaction with a phosphonium (B103445) ylide generated from dibromodifluoromethane (B1204443) and triphenylphosphine. nih.gov While not a direct conversion, the existence of this vinyl compound suggests that this compound could serve as a precursor through a dehydrofluorination pathway, a common strategy in organofluorine chemistry to form a double bond.
Fluorinated Heterocycles: Heterocyclic compounds are central to pharmaceutical and agrochemical research. nih.gov The incorporation of fluorine or a difluoromethyl group can significantly enhance the biological activity of these molecules. nih.govbeilstein-journals.org Methodologies for synthesizing fluorinated heterocycles often involve cycloaddition reactions, where a fluorinated component reacts with a diene or a 1,3-dipole. beilstein-journals.org For instance, [3+2] and [4+2] cycloadditions are powerful tools for constructing five- and six-membered rings. beilstein-journals.orgmdpi.comresearchgate.net While this compound itself is not a typical substrate for cycloaddition, it can be chemically modified to create a reactive intermediate. For example, functionalization of the aromatic ring to introduce a dienophilic or dipolarophilic group would enable its participation in these ring-forming reactions, leading to novel fluorinated heterocyclic systems.
Table 2: Examples of Fluorinated Molecular Architectures
| Architecture Type | General Structure | Synthetic Approach | Relevance |
|---|---|---|---|
| Fluoroalkenyl Arene | Ar–CH=CF₂ | Wittig-type reaction from an aldehyde; potential dehydrofluorination from Ar–CHF₂. nih.gov | Bioisostere for carbonyl groups; enzyme inhibitors. rsc.org |
| Fluorinated Thiophene | (Fluorinated)-Thiophene Ring | [4+2] cycloaddition of polyfluoroalkyl thiocarbonyl compounds. beilstein-journals.org | Core structure in pharmaceuticals and organic electronics. |
| Fluorinated Oxathiazole | (Fluorinated)-Oxathiazole Ring | [3+2] cycloaddition of fluorinated nitrile oxides with thioketones. beilstein-journals.org | Versatile heterocyclic systems in medicinal chemistry. |
| Difluoromethyl Imidazole | (CHF₂)-Imidazole Ring | Deoxyfluorination of corresponding formylimidazoles. beilstein-journals.org | Important scaffolds in fungicides and pharmaceuticals. |
Integration into Novel Chemical Methodologies and Reagent Design
The development of new reagents and synthetic methods for introducing fluorinated groups is a major focus of modern organic chemistry. nih.gov The design of novel reagents often relies on understanding the reactivity of existing fluorinated compounds. The difluoromethyl group in this compound is attached to an electron-rich aromatic system, which modulates its chemical properties. This electronic environment could be exploited in the design of new chemical transformations.
For instance, radical-based reactions are a common method for C–H functionalization and for the formation of difluoromethylated heterocycles. researchgate.net Reagents that can generate a difluoromethyl radical (•CHF₂) are highly valuable. While compounds like zinc difluoromethylsulfinate (DFMS) are well-established for this purpose, the unique electronic nature of this compound could make it a substrate for developing new activation methods. For example, photoredox catalysis could potentially be used to activate the C-H bonds of the difluoromethyl group for subsequent reactions, thus integrating this building block into new synthetic methodologies.
Contributions to Non-Biological Applications
The applications of dimethoxybenzene derivatives extend beyond biological contexts into materials science. Analogous dimethoxybenzene compounds have been explored for their electrochemical properties, particularly in the field of energy storage.
Substituted 1,4-dimethoxybenzenes have been investigated as redox-active materials for non-aqueous flow batteries. These molecules can undergo stable and reversible electrochemical oxidation, a key requirement for an energy-storing catholyte. The electrochemical properties, such as redox potential and stability, can be fine-tuned by changing the substituents on the aromatic ring.
Furthermore, the electrochemical oxidation of 1,2-dimethoxybenzene (B1683551) (veratrole) has been shown to lead to the formation of polymeric films via electrodeposition. This process creates stable, insoluble materials directly on an electrode surface. The introduction of a difluoromethyl group onto the veratrole scaffold, as in this compound, would be expected to significantly alter the electronic properties of the molecule. The strong electron-withdrawing nature of the –CHF₂ group would likely increase the oxidation potential and could influence the mechanism of electropolymerization and the properties of the resulting material. Although not yet documented, the investigation of this compound in these applications represents a promising avenue for designing new functional materials with tailored electrochemical characteristics for batteries or electronic devices.
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 4-(2,2-Difluorovinyl)-1,2-dimethoxybenzene |
| 1,2-dimethoxybenzene |
| 1,4-dimethoxybenzene |
| 3,4-dimethoxybenzaldehyde |
| Dibromodifluoromethane |
| Triphenylphosphine |
Computational and Theoretical Elucidation of Molecular Properties and Reactivity
Quantum Chemical Studies on Molecular Structure and Conformation (e.g., DFT, TD-DFT methods)5.2. Vibrational Spectroscopic Analysis: Experimental Assignment and Theoretical Prediction (e.g., FT-IR, FT-Raman)5.3. Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Charge Distribution5.4. Molecular Electrostatic Potential Mapping and Active Site Identification5.5. Theoretical Insights into Reaction Energetics and Transition States
Without published research focused specifically on 4-(Difluoromethyl)-1,2-dimethoxybenzene, any attempt to provide the requested data would be speculative and would not meet the required standards of scientific accuracy. Further research and publication in the field of computational chemistry are needed to elucidate the specific properties of this compound.
Analytical and Spectroscopic Characterization Methodologies in Research
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (e.g., ¹H, ¹³C, ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of the molecular structure of 4-(Difluoromethyl)-1,2-dimethoxybenzene. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule. For a fluorinated compound such as this, ¹H, ¹³C, and ¹⁹F NMR are all crucial.
In a typical ¹H NMR spectrum of this compound, one would expect to observe distinct signals corresponding to the aromatic protons and the methoxy (B1213986) protons. The aromatic protons would likely appear as complex multiplets due to spin-spin coupling with each other and with the fluorine atoms of the difluoromethyl group. The methoxy protons would be expected to appear as singlets, unless there is restricted rotation or other conformational effects.
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The carbon of the difluoromethyl group would be split into a triplet by the two fluorine atoms, providing a clear diagnostic peak.
¹⁹F NMR is particularly informative for fluorinated compounds. The spectrum for this compound would be expected to show a single signal for the two equivalent fluorine atoms of the difluoromethyl group. This signal would be split into a triplet by the adjacent proton. The chemical shift of this signal provides valuable information about the electronic environment of the fluorine atoms.
Interactive Data Table: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |
| ¹H (aromatic) | 6.8 - 7.2 | m | |
| ¹H (methoxy) | ~3.9 | s | |
| ¹H (difluoromethyl) | 6.5 - 7.0 | t | |
| ¹³C (aromatic) | 110 - 150 | ||
| ¹³C (methoxy) | ~56 | ||
| ¹³C (difluoromethyl) | 110 - 120 | t | |
| ¹⁹F | -90 to -130 | t |
Note: The above data is predicted and may vary from experimental values.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound with a very high degree of accuracy. This allows for the determination of the elemental composition of the molecule, providing strong evidence for its chemical formula. For this compound (C₉H₁₀F₂O₂), HRMS would be used to measure the mass of the molecular ion to several decimal places. This experimentally determined mass would then be compared to the calculated exact mass based on its chemical formula. A close match between the experimental and calculated masses provides a high level of confidence in the identity of the compound.
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. From this data, a detailed model of the molecule can be constructed, showing the precise positions of all atoms and the bond lengths and angles between them. While this technique provides unparalleled structural detail, it is contingent on the ability to grow high-quality single crystals of the compound, which is not always feasible. There is currently no publicly available X-ray crystal structure for this compound.
Chromatographic Techniques for Purification and Analysis (e.g., Flash Column Chromatography)
Chromatographic techniques are essential for the purification and analysis of organic compounds. Flash column chromatography is a common and efficient method for purifying multigram quantities of compounds in a research setting. scispace.comnih.gov This technique involves passing a solution of the crude product through a column packed with a solid stationary phase, typically silica (B1680970) gel. colorado.edu A solvent or mixture of solvents (the mobile phase) is then used to elute the components of the mixture at different rates, allowing for their separation. ub.edu The choice of solvent system is critical for achieving good separation and is often guided by preliminary analysis using thin-layer chromatography (TLC). nih.gov For a moderately polar compound like this compound, a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate) would likely be used as the eluent. scispace.comdaneshyari.com
Emerging Research Frontiers and Future Perspectives
Innovations in Environmentally Benign Difluoromethylation Strategies
The synthesis of organofluorine compounds, including 4-(difluoromethyl)-1,2-dimethoxybenzene, has traditionally relied on methods that can be harsh and environmentally taxing. However, recent research has focused on developing greener, more sustainable approaches to introduce the difluoromethyl group. A significant area of innovation is the use of visible-light photoredox catalysis. nih.govmdpi.com This strategy often allows for the direct C-H difluoromethylation of aromatic rings under mild conditions, using readily available and less hazardous difluoromethyl sources. nih.gov
One such approach involves the use of sodium difluoromethanesulfonate (CF₂HSO₂Na), an inexpensive and easy-to-handle reagent, in combination with an organic photocatalyst and a green oxidant like molecular oxygen (O₂). nih.gov This method avoids the need for pre-functionalization of the substrate and the use of metal additives, which are often toxic and difficult to remove from the final product. nih.gov The reactions can be carried out at room temperature, further reducing the energy consumption and environmental footprint of the synthesis. mdpi.com
Another promising avenue is the development of novel catalytic systems, such as dual-active-centered covalent organic frameworks (COFs), for photocatalytic direct C–H difluoromethylation. These materials have shown enhanced photocatalytic activity and can be recycled, adding to the sustainability of the process. nih.gov The principles of green chemistry are also being applied to the synthesis of the precursor, 1,2-dimethoxybenzene (B1683551) (veratrole), with methods utilizing dimethyl carbonate (DMC) as a non-toxic and biodegradable methylating agent, replacing hazardous reagents like dimethyl sulfate. nbinno.com
| Aspect | Traditional Methods | Emerging Green Methods |
|---|---|---|
| Reagents | Often harsh and toxic fluorinating agents | Inexpensive, stable, and less hazardous sources (e.g., CF₂HSO₂Na) nih.gov |
| Catalysts | Often require heavy metals | Organic photocatalysts, recyclable COFs nih.govnih.gov |
| Conditions | Frequently require high temperatures and pressures | Mild conditions (e.g., room temperature, visible light) mdpi.com |
| Byproducts | Can generate significant hazardous waste | Minimal and often less harmful byproducts nbinno.com |
| Efficiency | Variable, may require multiple steps | Often high-yielding in a single step (direct C-H functionalization) nih.gov |
Design and Synthesis of Advanced Functional Materials Incorporating the this compound Moiety
The unique electronic properties of the difluoromethyl group, acting as a lipophilic hydrogen bond donor, make the this compound moiety an attractive building block for advanced functional materials. nih.gov Research in this area is expanding, with potential applications in electronics, polymer science, and smart materials. researchgate.netnih.gov
One area of exploration is the development of novel liquid crystals. The introduction of the difluoromethyl group can influence the mesomorphic properties of a molecule, potentially leading to materials with desirable characteristics for display technologies. The polarity and hydrogen bonding capabilities of the CF₂H group can enhance intermolecular interactions, which are crucial for the formation of stable liquid crystalline phases.
In the realm of polymer science, monomers derived from this compound could be used to synthesize fluoropolymers with tailored properties. researchgate.net These polymers may exhibit enhanced thermal stability, chemical resistance, and specific optical or electronic properties, making them suitable for applications ranging from high-performance coatings to membranes for separation processes. The catechol-like structure of the underlying dimethoxybenzene scaffold also offers possibilities for creating adhesive and surface-coating materials, inspired by the adhesive proteins of mussels. berkeley.edu
Furthermore, the electronic nature of the difluoromethylated benzene (B151609) ring could be exploited in the design of organic semiconductors or components for organic light-emitting diodes (OLEDs). The electron-withdrawing nature of the CF₂H group can modulate the HOMO and LUMO energy levels of the molecule, which is a key factor in designing materials for electronic devices. nih.gov
Computational Design of New Reactions and Catalysts
Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool in modern chemical research, enabling the in silico design of new reactions and catalysts for the synthesis and functionalization of molecules like this compound. nih.gov DFT calculations can provide deep insights into reaction mechanisms, transition state energies, and the electronic properties of reactants, intermediates, and products. nih.gov
For instance, computational studies can be employed to predict the most likely site of C-H activation on the 1,2-dimethoxybenzene ring for direct difluoromethylation, guiding the development of highly regioselective synthetic methods. By modeling the interaction between different photocatalysts and the substrate, researchers can design catalysts with improved efficiency and selectivity. nih.gov
Moreover, computational tools are being used to design entirely new difluoromethylating reagents with enhanced reactivity and stability. By understanding the electronic structure and decomposition pathways of these reagents, chemists can fine-tune their properties for specific applications. The thermodynamic and kinetic parameters of potential reaction pathways can be calculated, allowing for the pre-screening of experimental conditions and reducing the amount of empirical optimization required. nih.gov This predictive power accelerates the discovery of novel and more efficient synthetic routes.
| Application Area | Computational Technique | Research Goal |
|---|---|---|
| Reaction Mechanism Elucidation | DFT, Transition State Theory | Understand the step-by-step process of difluoromethylation. |
| Catalyst Design | Molecular Modeling, DFT | Develop more efficient and selective catalysts for C-H functionalization. nih.gov |
| Reagent Design | Quantum Chemistry Calculations | Create novel difluoromethylating agents with tailored properties. |
| Prediction of Properties | DFT, QSAR | Predict the electronic, physical, and biological properties of new difluoromethylated compounds. nih.gov |
Interdisciplinary Research with Broader Chemical Applications
The unique properties imparted by the difluoromethyl group position this compound as a valuable scaffold for interdisciplinary research, bridging organic synthesis with medicinal chemistry, agrochemistry, and materials science. elsevierpure.comnih.gov
In medicinal chemistry, the CF₂H group is recognized as a bioisostere of hydroxyl, thiol, or amine groups, and its incorporation can lead to improved metabolic stability, bioavailability, and binding affinity of drug candidates. nih.gov The 1,2-dimethoxybenzene (or veratrole) scaffold is present in numerous natural products and bioactive molecules. Therefore, introducing a difluoromethyl group onto this scaffold could lead to the discovery of novel therapeutic agents. nih.gov
In the field of agrochemicals, the development of new pesticides and herbicides is an ongoing challenge. The difluoromethyl group has been successfully incorporated into a number of commercial agrochemicals to enhance their efficacy and environmental profile. acs.org The this compound core could serve as a starting point for the synthesis of new classes of fungicides, herbicides, or insecticides. acs.org
The intersection of organofluorine chemistry and materials science continues to yield innovative materials with diverse applications, from fluoropolymers to advanced electronics. nih.govresearchgate.net The study of this compound and its derivatives contributes to a fundamental understanding of how the C-F bond and the CF₂H group influence the bulk properties of materials, paving the way for the rational design of next-generation functional materials. researchgate.net
Q & A
Q. What are the common synthetic routes for 4-(difluoromethyl)-1,2-dimethoxybenzene, and how can reaction conditions be optimized?
The synthesis typically involves introducing the difluoromethyl group into a pre-functionalized 1,2-dimethoxybenzene scaffold. For example, fluorination via cross-coupling reactions (e.g., using Pd-catalyzed conditions) or electrophilic fluorinating agents (e.g., Selectfluor®) may be employed. Optimization should focus on solvent polarity (e.g., DMF or THF), temperature control (e.g., −78°C for lithiation steps), and stoichiometric ratios of fluorinating agents to minimize side products like over-fluorinated derivatives. Reaction monitoring via TLC or HPLC-MS is critical .
Q. Which analytical techniques are most reliable for characterizing this compound, especially differentiating it from structural isomers?
- GC×GC-MS : Retention indices (RI) and accurate mass (<5 ppm error) can distinguish isomers (e.g., 1,2- vs. 1,3-dimethoxy derivatives). For instance, 1,2-dimethoxybenzene has a literature RI of 1151, while 1,4-dimethoxybenzene has RI 1168 .
- NMR : NMR is critical for confirming the difluoromethyl group ( to ppm). and NMR can resolve methoxy and aromatic proton environments .
Q. What are the key considerations in designing bioactivity assays for this compound?
Prioritize target-specific assays (e.g., enzyme inhibition or receptor-binding studies) with appropriate controls:
- Use fluorinated analogs (e.g., mono- vs. di-fluorinated) to isolate the difluoromethyl group’s contribution .
- Include solubility testing in assay buffers (e.g., DMSO concentration ≤1%) to avoid false negatives due to aggregation .
Advanced Research Questions
Q. How does the difluoromethyl group influence the compound’s electronic properties and binding interactions in target proteins?
The difluoromethyl group enhances electronegativity and induces steric effects, altering binding pocket interactions. Computational docking (e.g., AutoDock Vina) paired with X-ray crystallography can reveal direct contacts with hydrophobic residues (e.g., Phe, Leu) or hydrogen bonds via fluorine’s lone pairs. Fluorine’s inductive effect also reduces basicity of adjacent groups, potentially improving metabolic stability .
Q. What strategies resolve discrepancies in spectral data (e.g., NMR or mass spectrometry) when analyzing this compound?
- Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular formula (e.g., ) and rule out isobaric interferences. For fragmentation ambiguities, compare with synthetic standards .
- NMR : Employ 2D techniques (e.g., HSQC, HMBC) to assign overlapping signals. For coupling, use - HOESY to probe spatial proximity to aromatic protons .
Q. How can computational methods predict the metabolic stability of this compound?
- ADME Modeling : Tools like SwissADME predict cytochrome P450 metabolism sites. The difluoromethyl group may block oxidation at the benzylic position, increasing half-life.
- MD Simulations : Assess conformational stability in lipid bilayers to estimate membrane permeability. Fluorine’s hydrophobicity (-donor effect) enhances bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
